
(3Z,6Z)-2H-Oxocine-2,5,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,6Z)-2H-Oxocine-2,5,8-trione is an organic compound characterized by its unique structure featuring a triene system and a trione functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-2H-Oxocine-2,5,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a suitable dienophile in a Diels-Alder reaction, followed by oxidation to introduce the trione functionality. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(3Z,6Z)-2H-Oxocine-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione functionality to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (3Z,6Z)-2H-Oxocine-2,5,8-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its trione functionality makes it a useful probe for investigating redox reactions in biological systems.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
作用機序
The mechanism of action of (3Z,6Z)-2H-Oxocine-2,5,8-trione involves its interaction with molecular targets through its trione and triene functionalities. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The compound may act as an electrophile, reacting with nucleophiles in biological systems to modulate enzyme activity and other cellular functions.
類似化合物との比較
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar triene system but different functional groups.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another triene compound with distinct structural features.
Uniqueness
(3Z,6Z)-2H-Oxocine-2,5,8-trione is unique due to its combination of a triene system and a trione functionality This combination imparts specific reactivity and properties that are not found in other similar compounds
特性
CAS番号 |
61171-67-3 |
|---|---|
分子式 |
C7H4O4 |
分子量 |
152.10 g/mol |
IUPAC名 |
oxocine-2,5,8-trione |
InChI |
InChI=1S/C7H4O4/c8-5-1-3-6(9)11-7(10)4-2-5/h1-4H |
InChIキー |
PAAYRYZPZWMNJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)OC(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




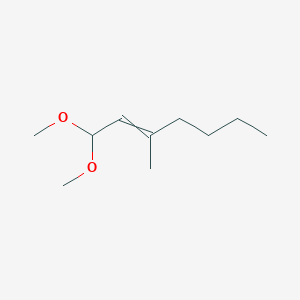
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
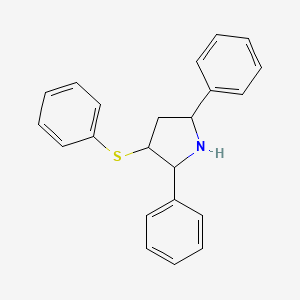
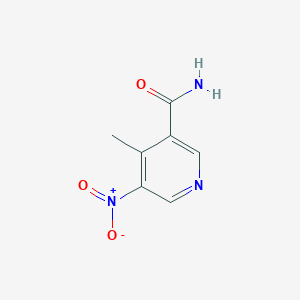
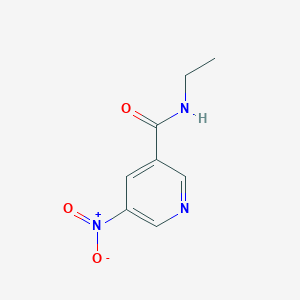
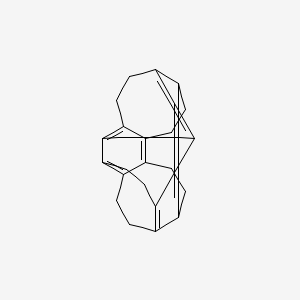
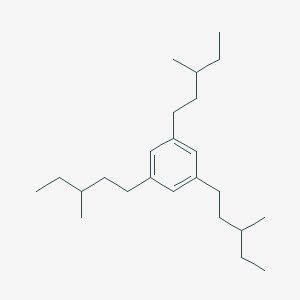

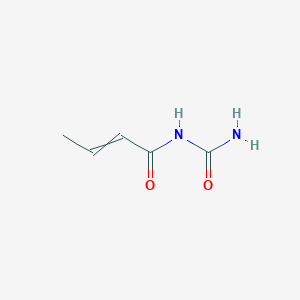
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)

